Iadademstat
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iadademstat is a novel, highly potent, and selective inhibitor of lysine-specific histone demethylase 1A (LSD1), also known as KDM1A. This compound has shown significant preclinical and clinical activity, particularly in the treatment of acute myeloid leukemia (AML). This compound works by inhibiting the demethylation of histone proteins, which plays a crucial role in the regulation of gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iadademstat involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-throughput reactors, continuous flow processes, and stringent quality control measures to ensure consistency and scalability. The final product is subjected to rigorous purification and characterization to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Iadademstat undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity and selectivity
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions are carefully controlled to achieve the desired transformations without compromising the integrity of the molecule .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which are studied for their potential therapeutic benefits. These derivatives are characterized using advanced analytical techniques to confirm their structure and purity .
Scientific Research Applications
Iadademstat has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Investigated for its effects on cellular differentiation and proliferation in various cell lines.
Medicine: Primarily studied for its therapeutic potential in treating AML and other cancers. .
Industry: Explored for its potential use in developing new therapeutic strategies and drug formulations
Mechanism of Action
Iadademstat exerts its effects by selectively inhibiting LSD1, an enzyme involved in the demethylation of histone proteins. This inhibition leads to changes in chromatin structure and gene expression, promoting the differentiation of leukemic cells and reducing their proliferative capacity. The molecular targets of this compound include the catalytic domain of LSD1 and its interaction partners, such as GFI1 and CoREST .
Comparison with Similar Compounds
Similar Compounds
Tranylcypromine: Another LSD1 inhibitor with a different chemical structure and mechanism of action.
GSK2879552: A selective LSD1 inhibitor studied for its potential in treating AML and other cancers.
ORY-2001: A dual inhibitor of LSD1 and monoamine oxidase B, investigated for its neuroprotective effects
Uniqueness of Iadademstat
This compound stands out due to its high potency, selectivity, and favorable pharmacokinetic profile. It has shown significant clinical activity in AML patients, particularly in combination with other chemotherapeutic agents. Its ability to induce differentiation and reduce leukemic stem cell capacity makes it a promising candidate for further development .
Properties
CAS No. |
1401966-39-9 |
---|---|
Molecular Formula |
C15H22N2 |
Molecular Weight |
230.35 g/mol |
IUPAC Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine |
InChI |
InChI=1S/C15H22N2/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11/h1-5,12-15,17H,6-10,16H2/t12?,13?,14-,15+/m0/s1 |
InChI Key |
ALHBJBCQLJZYON-PFSRBDOWSA-N |
Isomeric SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3 |
Canonical SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.